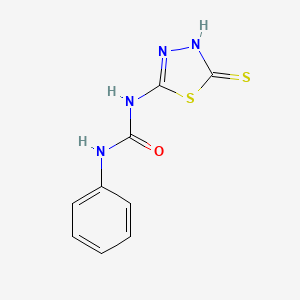
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea” is a compound that has been studied for its urease inhibitory activities . It is a pure white, odorless, tasteless crystalline solid .
Synthesis Analysis
The compound has been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular formula of the compound is C9H8N4OS2, and it has a molecular weight of 252.32 . The compound has been characterized by spectral analysis .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities. The urease inhibitory activity of various analogous of this compound has been observed .Physical And Chemical Properties Analysis
The compound has a density of 1.57±0.1 g/cm3 (Predicted), and a melting point of 110-112 °C . It has been characterized by IR, 1H NMR, and 13C NMR .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel method was developed for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, providing an efficient and simple approach to obtain these compounds with satisfactory yield. This process signifies a progression in the synthesis of such urea derivatives, which can be utilized in various scientific domains (Kejian Li & Wenbin Chen, 2008).
- The synthesis and characterization of N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea highlight its spectral properties and antimicrobial activity. This compound's structural geometry was examined, offering insights into its potential applications in scientific research (Hong-Song Zhang et al., 2017).
Biological Activities and Applications
- 1,3,4-Thiadiazole derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have demonstrated various biological activities such as anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties, indicating their potential for development into pharmacologically active agents (Saurabh Vig et al., 2010).
- Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and exhibited potent activity against human chronic myeloid leukemia (CML) cell line K562, indicating their potential in cancer treatment strategies (Weiwei Li et al., 2019).
- Synthesized 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activity, suggesting their use as potential antimicrobial agents (S. Hussain et al., 2008).
- Urea derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have shown to have cytokinin-like activity and can enhance adventitious root formation, indicating their potential use in plant biology and agriculture (A. Ricci & C. Bertoletti, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
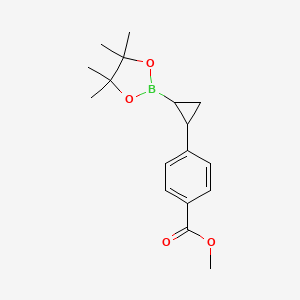
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
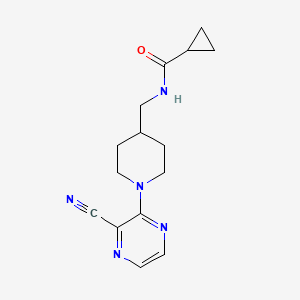
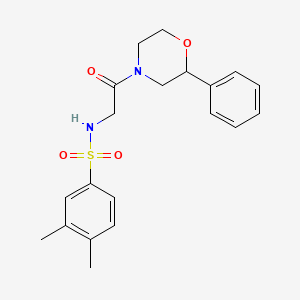
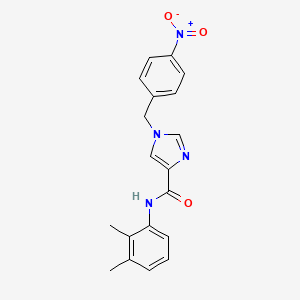
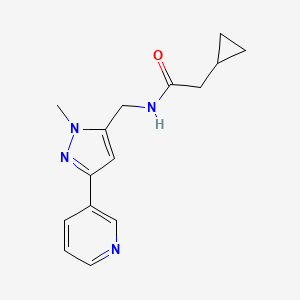
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
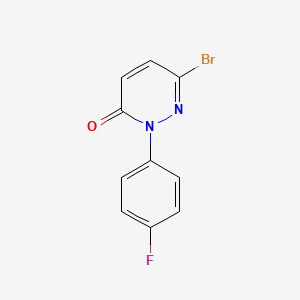
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
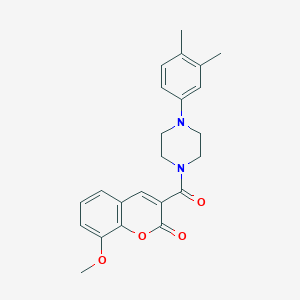
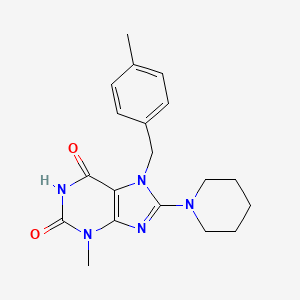
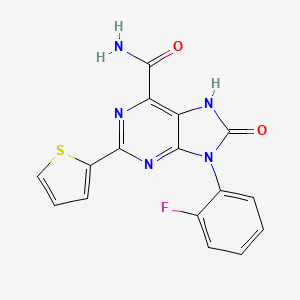
![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)